molecular formula C13H19NO3 B8010794 Tert-butyl N-[2-(2-hydroxyethyl)phenyl]carbamate CAS No. 193806-49-4

Tert-butyl N-[2-(2-hydroxyethyl)phenyl]carbamate

Cat. No.: B8010794
CAS No.: 193806-49-4
M. Wt: 237.29 g/mol
InChI Key: ZDMGXCIVUBUZLE-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-(2-hydroxyethyl)phenyl]carbamate is a chemical compound with the molecular formula C13H19NO3. It is known for its role as an intermediate in the synthesis of various chiral organoselenanes and organotelluranes, which have significant biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(2-hydroxyethyl)phenylcarbamate can be achieved through enzymatic kinetic resolution. This process involves the lipase-catalyzed transesterification reaction, where Candida antarctica lipase B (CAL-B) is used to resolve the compound into its optically pure ®- and (S)-enantiomers . The reaction conditions typically involve a temperature of 40°C and a reaction time of 12 hours .

Industrial Production Methods

Industrial production methods for tert-butyl 2-(2-hydroxyethyl)phenylcarbamate are not extensively documented. the enzymatic kinetic resolution method mentioned above can be scaled up for industrial purposes, given its high enantioselectivity and efficiency .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[2-(2-hydroxyethyl)phenyl]carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyethyl group to a carbonyl group.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyethyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include various derivatives of tert-butyl 2-(2-hydroxyethyl)phenylcarbamate, such as carbonyl and alcohol derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[2-(2-hydroxyethyl)phenyl]carbamate is unique due to its specific structure, which allows for high enantioselectivity in enzymatic reactions. This property makes it a valuable intermediate in the synthesis of chiral compounds .

Properties

IUPAC Name

tert-butyl N-[2-(2-hydroxyethyl)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14-11-7-5-4-6-10(11)8-9-15/h4-7,15H,8-9H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDMGXCIVUBUZLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC=C1CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10444411
Record name tert-Butyl [2-(2-hydroxyethyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193806-49-4
Record name tert-Butyl [2-(2-hydroxyethyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-(t-butoxycarbonylamino)-benzeneacetic acid (2.9 g, 11.4 mmoles) is dissolved in 10 ml of anhydrous THF at 0° C. and added to a suspension of LiAlH4 (0.52 g, 13.6 mmoles) in 30 ml of THF. The reaction mixture is agitated at ambient temperature for 1.5 hours. 50 ml of ethyl acetate then 20 ml of 2N soda are added to the medium. The expected product is extracted from the organic phase, which is then washed with 3 times 15 ml of water. The organic phase is dried and the solvent evaporated off under reduced pressure. Then the reaction product is purified on silica gel in a dichloromethane/methanol mixture (95/5). 1.1 g (40%) is thus obtained in the form of a colourless oil.
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.52 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

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